molecular formula C23H20FN5O2 B2436194 2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-fluorophenyl)acetamide CAS No. 1105238-73-0

2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-fluorophenyl)acetamide

Cat. No.: B2436194
CAS No.: 1105238-73-0
M. Wt: 417.444
InChI Key: MMSAYFPSCDWBNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-fluorophenyl)acetamide is a synthetic organic compound that draws interest due to its unique molecular structure and potential applications in medicinal chemistry and materials science. This compound is characterized by the presence of pyrazolo[3,4-d]pyridazine core, known for exhibiting a range of biological activities.

Properties

IUPAC Name

2-[4-cyclopropyl-1-(2-methylphenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN5O2/c1-14-6-2-5-9-19(14)29-22-16(12-25-29)21(15-10-11-15)27-28(23(22)31)13-20(30)26-18-8-4-3-7-17(18)24/h2-9,12,15H,10-11,13H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMSAYFPSCDWBNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NC4=CC=CC=C4F)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-fluorophenyl)acetamide involves multi-step organic synthesis. The initial step typically involves the construction of the pyrazolo[3,4-d]pyridazine ring through cyclization reactions under controlled temperature and pH conditions. Subsequent steps include the introduction of the cyclopropyl group and the o-tolyl substituent via cross-coupling reactions using appropriate organometallic reagents. The final acylation step introduces the acetamide functionality.

Industrial Production Methods: : Industrial-scale production often employs batch or continuous flow reactors to optimize the yield and purity of the product. Key reaction parameters, including solvent choice, temperature control, and catalytic efficiency, are meticulously optimized to ensure scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions: : This compound undergoes a variety of reactions such as:

  • Oxidation: : The compound can be oxidized at specific positions on the pyrazolo[3,4-d]pyridazine ring.

  • Reduction: : Selective reduction of certain functional groups can be achieved using hydride donors or catalytic hydrogenation.

  • Substitution: : Electrophilic or nucleophilic substitution reactions can be utilized to introduce new substituents at strategic positions.

Common Reagents and Conditions: : Typical reagents include oxidizing agents like m-chloroperbenzoic acid (mCPBA), reducing agents such as lithium aluminum hydride (LiAlH4), and various organometallic reagents for substitution reactions. Reaction conditions are finely tuned to control the reactivity and selectivity, often requiring inert atmospheres and specific temperature ranges.

Major Products: : The primary products formed from these reactions are structurally modified derivatives of the parent compound, exhibiting altered physical and chemical properties which may enhance or diminish its biological activity.

Scientific Research Applications

Potential Biological Activities

Research indicates that compounds within the pyrazolo[3,4-d]pyridazine class exhibit several promising biological activities:

  • Anti-inflammatory Properties : Pyrazole derivatives have been studied for their ability to modulate inflammatory pathways, making them candidates for treating inflammatory diseases.
  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by targeting specific kinases involved in cell cycle regulation. For instance, similar compounds have shown efficacy against various cancer cell lines, including breast and lung cancer models .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of related compounds:

  • A study demonstrated that modifications on the pyrazole ring significantly influenced binding affinity and selectivity towards target proteins, highlighting the importance of structural variations in enhancing biological activity.
  • Another investigation focused on a library of phenylaminopyrazoles evaluated for their anticancer properties against various tumor cell lines using MTT assays. The results indicated varying degrees of cytotoxicity, suggesting that further optimization could yield more potent derivatives .

Mechanism of Action

The mechanism by which 2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-fluorophenyl)acetamide exerts its biological effects involves interaction with specific molecular targets such as enzymes, receptors, and ion channels. Its structural features enable it to bind with high affinity and specificity, modulating the activity of these targets and thereby altering cellular pathways involved in disease progression.

Comparison with Similar Compounds

Compared to other similar pyrazolo[3,4-d]pyridazine derivatives, this compound stands out due to its unique substituent pattern, which imparts distinct biological and physicochemical properties.

Similar Compounds

  • 2-(4-methyl-1-(phenyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide

  • 2-(4-cyclopropyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-fluorophenyl)acetamide

  • 2-(1-(o-tolyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-chlorophenyl)acetamide

Biological Activity

The compound 2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-fluorophenyl)acetamide is a pyrazolo[3,4-d]pyridazine derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Structural Overview

The molecular formula for this compound is C24H23N5O2C_{24}H_{23}N_{5}O_{2}, with a molecular weight of approximately 413.5 g/mol. The structure features a complex arrangement that includes a pyrazolo-pyridazinone scaffold, which is known for diverse pharmacological properties, particularly as a kinase inhibitor.

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cell signaling pathways. The inhibition of these pathways can lead to reduced cell proliferation and survival, making it a candidate for anticancer therapies. The compound's structure suggests potential interactions with various biological targets, including:

  • Kinase Inhibition : Similar compounds have shown effectiveness in inhibiting kinases such as EGFR and c-Met, which are critical in cancer progression.
  • Cell Cycle Regulation : By interfering with kinase activity, the compound may disrupt cell cycle progression, leading to apoptosis in cancer cells.

Biological Activity Data

Recent studies have evaluated the cytotoxic effects of similar pyrazolo derivatives against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)Mechanism
Compound 1HeLa (cervical cancer)7EGFR inhibition
Compound 2HCC1937 (breast cancer)11Akt and Erk1/2 pathway inhibition
Compound 3A549 (lung cancer)5c-Met inhibition

These findings suggest that modifications on the pyrazole ring can significantly affect binding affinity and selectivity toward target proteins .

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that compounds structurally related to our target compound exhibited significant antiproliferative effects against breast and cervical cancer cell lines. The best-performing compounds inhibited key signaling pathways at low micromolar concentrations .
  • Structural Activity Relationship (SAR) : Research has indicated that structural modifications can enhance the biological activity of pyrazolo derivatives. For example, the introduction of fluorine atoms has been shown to improve solubility and bioavailability, which are critical for therapeutic efficacy .
  • In Vivo Studies : Preliminary animal studies are necessary to evaluate the pharmacokinetics and toxicity profiles of this compound. Early results indicate promising therapeutic windows with manageable side effects .

Q & A

Basic Question: What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis typically involves coupling pyrazolo[3,4-d]pyridazinone derivatives with substituted acetamides. highlights the use of N-arylsubstituted α-chloroacetamides under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) with a base (e.g., K₂CO₃) to facilitate nucleophilic substitution. Yield optimization (60–75%) requires precise stoichiometric ratios (1:1.2 for acetamide to pyridazinone) and temperature control (80–100°C) to minimize side reactions like over-alkylation . further suggests that ethanol/piperidine mixtures at 0–5°C improve regioselectivity in analogous heterocyclic systems, which could be adapted for this compound’s synthesis .

Basic Question: What spectroscopic and crystallographic techniques are critical for structural elucidation?

Methodological Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D COSY/HSQC) is essential for confirming substituent positions, particularly the cyclopropyl and o-tolyl groups. For example, the cyclopropyl protons show characteristic upfield shifts (δ 0.8–1.2 ppm) in ¹H NMR . X-ray crystallography resolves ambiguities in stereochemistry, as demonstrated in for a related pyrazolo-pyridazinone derivative, where hydrogen bonding between the acetamide carbonyl and pyridazinone oxygen stabilizes the crystal lattice . High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) validates molecular weight (e.g., calculated [M+H]⁺ = 463.16 g/mol) .

Advanced Question: How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:
Discrepancies in bioactivity (e.g., IC₅₀ variations across assays) may arise from differences in cell lines, assay protocols, or impurity profiles. To address this:

  • Perform orthogonal assays (e.g., fluorescence-based vs. radiometric kinase inhibition assays) to confirm target engagement .
  • Use HPLC (≥95% purity) to exclude batch-to-batch variability ( emphasizes purity thresholds for reliable bioactivity data) .
  • Compare results with structural analogs (e.g., fluorophenyl vs. chlorophenyl substitutions) to identify pharmacophore contributions .

Advanced Question: What strategies enhance reaction reproducibility in large-scale synthesis?

Methodological Answer:
advocates for flow chemistry and Design of Experiments (DoE) to optimize parameters like residence time, temperature, and catalyst loading. For instance, a continuous-flow setup with immobilized catalysts (e.g., Pd/C) could improve reproducibility by minimizing manual handling . Statistical modeling (e.g., response surface methodology) identifies critical factors (e.g., solvent polarity, reagent addition rate) affecting yield and impurity profiles .

Advanced Question: How can researchers validate the compound’s toxicity profile for preclinical studies?

Methodological Answer:
and recommend tiered testing:

  • In vitro: Ames test (mutagenicity) and hepatocyte cytotoxicity assays (IC₅₀ > 100 µM for safety margins) .
  • In vivo: Acute toxicity studies in rodents (OECD 423 guidelines) with histopathological analysis of liver/kidney tissues .
  • Contradiction resolution: If conflicting data arise (e.g., hepatotoxicity in one model but not another), use metabolomics (LC-MS) to identify species-specific metabolite profiles .

Advanced Question: What computational approaches predict structure-activity relationships (SAR) for this compound?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects of substituents (e.g., cyclopropyl’s electron-withdrawing nature) on binding affinity . Molecular docking (AutoDock Vina) into target proteins (e.g., kinases) identifies key interactions (e.g., hydrogen bonding between the acetamide carbonyl and catalytic lysine) . Machine learning (QSAR models) trained on analogs in predicts logP and solubility, guiding lead optimization .

Advanced Question: How can crystallographic challenges (e.g., polymorphism) be addressed?

Methodological Answer:
Polymorphism arises due to flexible substituents (e.g., o-tolyl). Techniques include:

  • Crystallization screening: Use 96-well plates with varied solvents (e.g., ethanol/water mixtures) to isolate stable polymorphs .
  • Variable-temperature XRD: Resolves thermal expansion discrepancies in unit cell parameters .
  • Hirshfeld surface analysis: Quantifies intermolecular interactions (e.g., C-H···O bonds) driving crystal packing .

Advanced Question: What regulatory considerations apply to stability studies for this compound?

Methodological Answer:
Per and , stability testing must comply with ICH Q1A guidelines:

  • Forced degradation: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products (HPLC-MS monitoring) .
  • Accelerated stability: Store at 25°C/60% RH for 6 months; ≤5% degradation indicates shelf-life ≥2 years .
  • Pharmacopeial standards: Compare impurity profiles against USP monographs for related pyrazolo-pyridazinones .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.